1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid is an organic compound characterized by the molecular formula . This compound features a chlorinated pyridine ring attached to a piperidine carboxylic acid moiety, making it a derivative of both piperidine and pyridine. The presence of the chlorine atom at the 6-position of the pyridine ring contributes to its unique chemical properties and potential biological activity .
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure. It is commonly used in pharmaceutical research and development due to its potential interactions with biological systems. The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes that involve chlorination and coupling reactions .
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid typically involves several key steps:
The reaction conditions, such as temperature, pressure, and solvent choice, are critical for optimizing yield and purity. For example, using appropriate solvents like dichloromethane or ethanol can significantly influence the reaction efficiency.
The molecular structure of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid can be represented using various structural formulas:
InChI=1S/C12H15ClN2O2/c1-13(12(15)16)9-10(14)8-11(13)17/h8,10H,9H2,1H3,(H,15,16)
CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl
This structure reveals the connectivity between the piperidine and pyridine rings along with functional groups such as the carboxylic acid .
The molecular weight of this compound is approximately , indicating its relatively moderate size among organic compounds. The presence of both nitrogen and chlorine atoms suggests potential reactivity in various chemical environments.
1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid can undergo several types of chemical reactions:
For oxidation, common reagents include hydrogen peroxide or peracids. Reduction typically employs lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions often utilize reagents like sodium azide or thiourea .
The mechanism of action for 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation pathways. The structural features, particularly the chlorinated pyridine ring and piperidine carboxylic acid moiety, enhance its binding affinity and specificity .
1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
These properties are crucial for determining its behavior in various chemical reactions and biological applications.
The applications of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid are primarily found in scientific research:
This hybrid heterocyclic compound integrates a chlorinated pyridine ring and a piperidine-carboxylic acid moiety within a single molecular architecture. Its systematic name, 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid (CAS: 1119499-71-6), reflects the methylene bridge connecting the nitrogenous rings. With a molecular formula of C₁₂H₁₅ClN₂O₂ and molecular weight of 254.71 g/mol [1] [10], the compound exhibits structural features significant for molecular recognition processes. Its canonical SMILES representation (O=C(O)C1CCCN(Cc2ccc(Cl)nc2)C1) and InChIKey (WWUKAPRRWHAJNW-UHFFFAOYSA-N) provide unique identifiers for chemical databases and computational studies [1]. The crystalline solid displays physicochemical properties characteristic of zwitterionic compounds, including moderate aqueous solubility and melting points typically exceeding 150°C.
The strategic fusion of pyridine and piperidine rings creates a versatile scaffold for drug discovery. The electron-deficient 6-chloropyridinyl moiety enhances electrophilic character at C2 and C4 positions, facilitating nucleophilic aromatic substitution reactions essential for derivatization. Simultaneously, the piperidine nitrogen's basicity (predicted pKa ~8.5) and carboxylic acid functionality (predicted pKa ~4.2) enable pH-dependent ionization states that influence membrane permeability [1]. This amphoteric character allows structural optimization for blood-brain barrier penetration or peripheral restriction depending on therapeutic objectives.
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1119499-71-6 | [1] [10] |
Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |
Molecular Weight | 254.71 g/mol | [1] |
Canonical SMILES | O=C(O)C1CCCN(Cc2ccc(Cl)nc2)C1 | [1] |
InChIKey | WWUKAPRRWHAJNW-UHFFFAOYSA-N | [1] |
Hydrogen Bond Donors | 1 (carboxylic acid) | [1] |
Hydrogen Bond Acceptors | 3 (two N, carboxylic acid O) | [1] |
Synthetic accessibility enables diverse structural modifications: (1) Nucleophilic displacement of the chloropyridinyl group permits introduction of amines, thiols, and alkoxides; (2) The piperidine nitrogen serves as an alkylation site for pharmacophore extension; (3) Carboxylic acid functionality facilitates amide coupling or salt formation to modulate solubility [7]. These transformations generate libraries for structure-activity relationship studies while maintaining the core hybrid architecture. Crystallographic analyses of analogous compounds reveal twisted conformations where pyridine and piperidine planes form dihedral angles of 60-80°, optimizing hydrophobic interactions in enzyme binding pockets [9].
The molecule's balanced lipophilicity (calculated cLogP ~1.8) and topological polar surface area (~50 Ų) comply with drug-like property guidelines. Its metabolic stability stems from resistance to cytochrome P450-mediated oxidation at the chloropyridine ring and the benzylic position, though the secondary piperidine nitrogen remains susceptible to oxidative metabolism and glucuronidation [4]. These properties position it as a privileged scaffold in rational drug design, particularly for central nervous system targets where moderate lipophilicity enhances blood-brain barrier penetration.
Piperidine-pyridine hybrids demonstrate exceptional versatility in targeting disease-relevant biomolecules. The chloropyridine subunit mimics adenine in kinase interactions, while the protonatable piperidine nitrogen facilitates ionic bonding with aspartate/glutamate residues in G-protein-coupled receptors (GPCRs). This dual functionality enables target engagement across therapeutic areas:
Antimicrobial Applications: Pyridine-piperidine scaffolds exhibit potent activity against Plasmodium falciparum by inhibiting pyrimidine biosynthesis via dihydroorotate dehydrogenase (DHODH) disruption. Optimization of analogous compounds has yielded candidates with picomolar antiplasmodial activity and extended half-lives suitable for monthly chemoprevention [2]. The hybrid structure enables selective inhibition of parasitic DHODH over human isoforms, attributed to differential interactions within the ubiquinone binding tunnel. Molecular docking reveals the chloropyridine moiety occupies a hydrophobic subpocket adjacent to the flavin mononucleotide cofactor, while the carboxylic acid forms salt bridges with conserved arginine residues [2].
Metabolic Disease Targets: Piperidine-containing small molecules demonstrate significant activity as allosteric modulators of class B GPCRs. Structural analogues function as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion through receptor sensitization [4]. The piperidine nitrogen engages in critical hydrogen bonding with Trp³³³ (primate-specific residue) in GLP-1R's transmembrane domain, explaining species-selective pharmacology [4]. Similarly, optimized pyrimidinone derivatives incorporating piperidine fragments exhibit enhanced cooperativity with acetylcholine at muscarinic M1 receptors, relevant for cognitive disorders [9].
Table 2: Bioisosteric Modifications and Pharmacological Outcomes
Core Modification | Biological Target | Pharmacological Effect |
---|---|---|
Pyrazole replacement [2] | Plasmodium DHODH | 20-fold potency increase in antimalarials |
Carboxylic acid → Amide [7] | GPCRs | Enhanced brain penetration |
Chloropyridine → Cyanopyridine | Kinases | Improved selectivity profiles |
Piperidine N-alkylation [9] | M1 muscarinic receptor | Modulated allosteric agonism |
The scaffold's significance extends to neurodegenerative research, where optimized derivatives demonstrate M1 muscarinic receptor PAM activity with reduced intrinsic agonism. Structure-activity relationship studies reveal that pendant group modifications on the piperidine nitrogen dramatically influence cooperativity factors and bias signaling toward β-arrestin pathways [9]. For instance, 4-(1-methylpyrazol-4-yl)benzyl derivatives exhibit submicromolar binding affinity (pKB >6.0) and functional cooperativity (αβ >100) with acetylcholine while minimizing gastrointestinal side effects associated with orthosteric agonists [9].
Emerging evidence suggests these hybrids modulate mitochondrial function through complex I inhibition and uncoupling activity, though therapeutic exploitation requires further selectivity optimization. The chloropyridine subunit's electron-withdrawing properties enhance mitochondrial accumulation, positioning derivatives for development in oncology and metabolic diseases where organelle-specific targeting is advantageous.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7